TANNIC ACID

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1 G DISSOLVES IN 0.35 ML WATER, 1 ML WARM GLYCEROL; PRACTICALLY INSOL IN PETROLEUM ETHER, CARBON TETRACHLORIDE

Canonical SMILES

Isomeric SMILES

Gallotannins are a class of naturally occurring tannins, a type of polyphenol. They are found abundantly in various plants, including fruits (like berries), nuts, bark, and leaves []. Scientific research on gallotannins is vast and explores their potential applications in diverse fields. Here's a breakdown of some key areas of research:

Antioxidants and Free Radical Scavenging

One of the most studied properties of gallotannins is their antioxidant activity. Their structure allows them to scavenge free radicals, unstable molecules that can damage cells and contribute to various diseases []. Studies have shown gallotannins to be effective in reducing oxidative stress in cell cultures and animal models [, ]. This research suggests gallotannins might have potential in preventing or managing conditions associated with oxidative stress, such as chronic diseases and neurodegenerative disorders.

Anti-Inflammatory Properties

Inflammation is a natural response to injury or infection, but chronic inflammation can contribute to various diseases. Research suggests gallotannins may possess anti-inflammatory properties []. Studies have demonstrated their ability to inhibit the production of inflammatory mediators and reduce inflammation in animal models of diseases like arthritis and inflammatory bowel disease []. This research paves the way for further investigation into the potential use of gallotannins in managing inflammatory conditions.

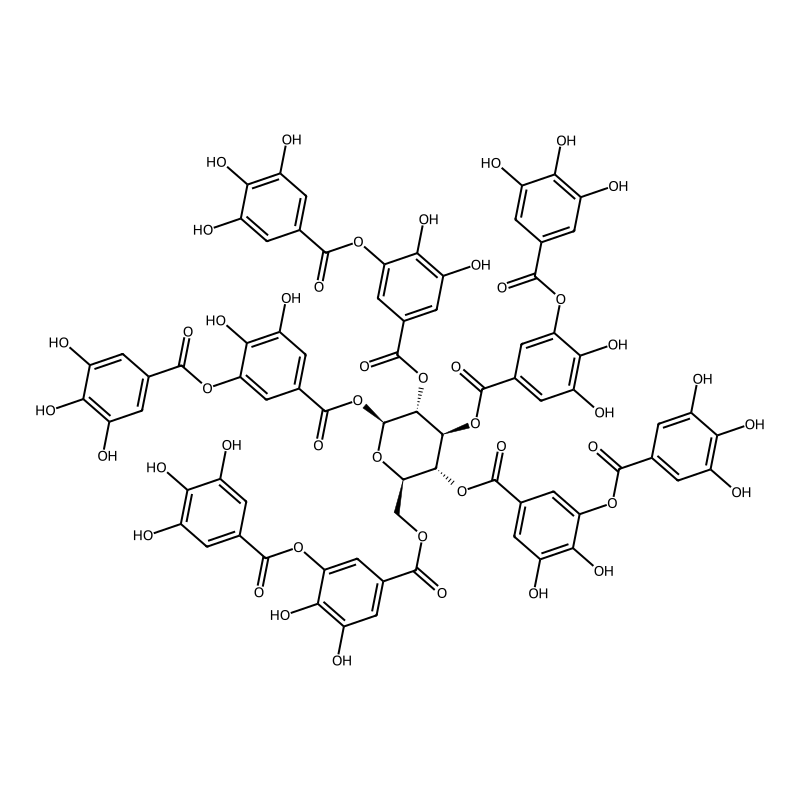

Tannic acid, a type of polyphenol, is a complex organic compound primarily derived from various plant sources, notably the nutgalls of the oak tree Quercus infectoria. Its chemical formula is , and it is characterized by a glucose core surrounded by multiple galloyl groups. Tannic acid exhibits a strongly astringent taste and is soluble in water, making it a versatile compound in various applications. It is classified as a weak acid with a value around 6, which results from its numerous phenolic hydroxyl groups that contribute to its solubility and reactivity with proteins and other macromolecules .

- Hydrolysis: Tannic acid can undergo hydrolysis in the presence of acids or enzymes, yielding glucose and gallic acid as primary products. This reaction highlights its complex structure, which includes multiple ester linkages .

- Protein Precipitation: The high molecular weight and polyphenolic nature of tannic acid allow it to precipitate proteins effectively. This property is exploited in various applications, particularly in food processing and leather tanning .

- Oxidation: Tannic acid can oxidize to form reactive species that can covalently bond with proteins, leading to crosslinking. This reaction is significant in biological contexts where tannic acid may interact with cellular components .

- Color Reaction: In solutions containing trivalent iron ions, tannic acid forms blue-black complexes, which are utilized in ink manufacturing and other dyeing processes .

Tannic acid exhibits several biological activities:

- Antimicrobial Properties: It has demonstrated antibacterial activity against various pathogens, making it useful in medicinal applications .

- Antioxidant Effects: Tannic acid is known for its antioxidant properties, which help in scavenging free radicals and reducing oxidative stress within biological systems .

- Astringent Effects: Its ability to precipitate proteins contributes to its astringent properties, which can be beneficial in treating diarrhea and other gastrointestinal issues by reducing secretions .

Tannic acid can be synthesized through various methods:

- Extraction from Natural Sources: The most common method involves extracting tannic acid from plant materials such as nutgalls or tree bark using solvents like water or alcohol. This method yields a mixture of tannins, including tannic acid .

- Chemical Synthesis: While less common, synthetic methods can produce tannic acid analogs through the esterification of gallic acid with glucose or other polyols. This approach allows for the creation of specific derivatives tailored for particular applications .

Tannic acid has diverse applications across several fields:

- Food Industry: Used as a clarifying agent in beverages like wine and beer, it helps precipitate proteins that can cloud the liquid. It also acts as a taste enhancer and color stabilizer .

- Pharmaceuticals: Employed in formulations for treating diarrhea and as an astringent in topical preparations .

- Leather Tanning: A traditional use of tannic acid involves tanning leather, where it helps bind proteins to create durable materials .

- Dyeing and Ink Production: Tannic acid serves as a mordant in dyeing processes and is used in producing certain inks due to its ability to form stable color complexes with metal ions .

Studies on the interactions of tannic acid reveal its potential effects on biological systems:

- Protein Interactions: Tannic acid's ability to form complexes with proteins has been extensively studied. These interactions can influence protein structure and function, impacting processes such as digestion and nutrient absorption .

- Metal Ion Binding: Tannic acid can chelate metal ions, which may affect their bioavailability and toxicity. This property is particularly relevant in environmental chemistry where tannins play roles in soil chemistry and heavy metal remediation .

Tannic acid shares similarities with other polyphenolic compounds but possesses unique characteristics that distinguish it:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Gallic Acid | C₇H₆O₅ | A simpler phenolic compound; precursor to tannins. |

| Ellagic Acid | C₁₄H₈O₁₁ | Found in many fruits; known for its antioxidant properties. |

| Proanthocyanidins | Varies (oligomeric) | Condensed tannins; lack the glucose core found in tannic acid. |

| Catechin | C₁₅H₁₄O₇ | A flavonoid; exhibits strong antioxidant activity but differs structurally from tannins. |

Tannic acid's unique structure featuring multiple galloyl units attached to a glucose backbone sets it apart from these similar compounds. Its extensive use across various industries further emphasizes its significance compared to other polyphenols.

Physical Description

Liquid; Dry Powder

Yellowish to light brown solid; [HSDB]

Color/Form

PALE YELLOWISH-BROWN

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Flash Point

390 °F OC.

Heavy Atom Count

Taste

Density

Odor

Decomposition

Melting Point

Drug Indication

Therapeutic Uses

IT OCCURS IN PRODUCTS FOR TREATMENT OF EFFECTS OF POISON-IVY & POISON-OAK & FOR OTHER SKIN APPLICATIONS.

OINTMENT OR SPRAY OF TANNIC ACID IS USED IN TREATMENT OF BED SORES, WEEPING ULCERS, ETC. TANNIC ACID GLYCERITE NF XII WAS FORMERLY USED LOCALLY FOR SORE THROAT & STOMATITIS & TO HARDEN NIPPLES DURING NURSING.

MEDICATION (VET): TOPICALLY, AS HEMOSTATIC ASTRINGENT ON MOIST ECZEMAS, GALLS, WOUNDS, & IN OTIS EXTERNA. ... USED IN REPOSITORY PARENTERAL VITAMIN B-12.

For more Therapeutic Uses (Complete) data for TANNIC ACID (6 total), please visit the HSDB record page.

Mechanism of Action

TANNIC ACID IN TEA ACCOUNTS FOR USE OF STRONG TEA IN UNIVERSAL ANTIDOTE, PRESUMABLY FOR DUAL PURPOSE OF PRECIPITATING TOXIC ALKALOIDS & OF HARDENING SURFACE OF GI MUCOSA & ITS MUCOUS LAYER.

Absorption Distribution and Excretion

ERRATICALLY ABSORBED.

...ADMIN BY IP OR SC INJECTION TO RATS APPEARED IN LIVER 1 HR AFTER ADMIN & WAS CONCENTRATED IN NUCLEI AS EARLY AS 3 HR LATER.

...INCR CONCN OF TANNIC ACID IN BLOOD OF RABBITS & DOGS GIVEN...BY STOMACH TUBE, WITH MAX LEVEL AFTER 3 HR. ABSORPTION...FROM COLON, AS SHOWN BY RISING BLOOD LEVELS, WAS DEMONSTRATED IN RABBITS, SHEEP, GOATS, RATS & DOGS.

...SUFFICIENT TANNIC ACID MAY BE ABSORBED FROM GI TRACT, DENUDED SURFACES, & MUCOUS MEMBRANES TO CAUSE SEVERE CENTRALOBULAR NECROSIS OF LIVER.

Metabolism Metabolites

YIELDS GALLIC ACID IN RATS; BLUMENBERG, FW, & KESSLER, FJ, ARZNEIMITTEL-FORSCH, 10, 742 (1960). /FROM TABLE/

Wikipedia

Drug Warnings

...EMPLOYED IN TREATMENT OF BURNS. ... DISADVANTAGE OF TANNIC ACID IS THAT IT IS NOT ACTIVE GERMICIDE. IT IS ALSO ABSORBED FROM DENUDED SURFACES & MAY CAUSE SERIOUS SYSTEMIC TOXICITY, PARTICULARLY LIVER DAMAGE. FURTHERMORE, IT CAUSES NECROSIS OF VIABLE TISSUE IN BURNED AREA.

VET: IT IS STOMACH IRRITANT. ... WARNING: EXCESSIVE DIETARY INTAKE CAN CAUSE GROWTH DEPRESSION & TOXICITY. USE IN ENEMAS MAY BE TOXIC.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Flavouring Agent -> -> JECFA Functional Classes

FLAVOURING_AGENTFood Additives -> FILTERING_AID; -> JECFA Functional Classes

Cosmetics -> Astringent

Methods of Manufacturing

...USUALLY OBTAINED FROM NUTGALLS, EXCRESCENCES ON YOUNG TWIGS OF VARIOUS SPECIES OF QUERCUS (OAK).

General Manufacturing Information

Fabricated Metal Product Manufacturing

Textiles, apparel, and leather manufacturing

Oil and Gas Drilling, Extraction, and Support activities

Tannins: ACTIVE

TANNINS MAY BE DIVIDED INTO 2 GROUPS: (A) DERIV OF FLAVANOLS, SO-CALLED CONDENSED TANNINS & (B) HYDROLYZABLE TANNINS (MORE IMPORTANT GROUP) WHICH ARE ESTERS OF SUGAR, USUALLY GLUCOSE, WITH ONE OR MORE TRIHYDROXYBENZENECARBOXYLIC ACIDS.

HYDROLYZABLE TANNINS ARE SUB-DIVIDED, ON BASIS OF PHENOLIC ACIDS WHICH THEY CONTAIN, INTO TWO GROUPS, GALLOTANNINS & ELLAGITANNINS.

SPECIFICATIONS FOR...COMMERCIAL GRADE...RESIDUE AFTER IGNITION, 1% MAX; LOSS ON DRYING, 8-12%; TANNIN, 86.1%; NON-TANNIN, 4.5%; INSOL MATERIALS, 0.4%, WATER, 9.0%; TOTAL SOLIDS, 91.0%; SOL SOLIDS, 95.0%.

TERM "TANNIN" WAS INTRODUCED IN 1796 BY SEQUIN TO DENOTE SUBSTANCES WITH CAPACITY TO CONVERT ANIMAL SKIN TO LEATHER. TANNINS OF VEGETABLE ORIGIN CONSTITUTE LARGE GROUP OF PHENOLIC COMPD... VARY FROM SIMPLE PHENOLS SUCH AS GALLIC ACID TO MACROMOLECULES WITH MOLECULAR WT OF BETWEEN 500 & 3000.

For more General Manufacturing Information (Complete) data for TANNIC ACID (10 total), please visit the HSDB record page.

Analytic Laboratory Methods

ANALYTICAL CHEMISTRY FOR CLOVES & ALLSPICE. 9.098 ANALYTICAL CHEMISTRY IN DISTILLED LIQUORS.

Storage Conditions

Interactions

Stability Shelf Life

SOLN OF TANNIC ACID IN GLYCERIN ARE RELATIVELY STABLE.